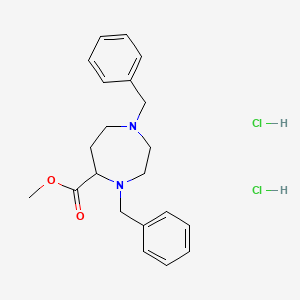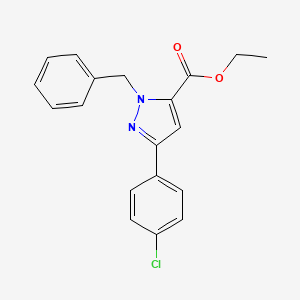
Levothyroxine Sodium Impurity 15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levothyroxine Sodium Impurity 15 is a by-product or degradation product that can be found in Levothyroxine Sodium formulations. Levothyroxine Sodium is a synthetic form of the thyroid hormone thyroxine (T4), used primarily to treat hypothyroidism and other thyroid-related disorders. Impurities in pharmaceutical compounds like Levothyroxine Sodium are closely monitored and studied to ensure the safety and efficacy of the medication.
Métodos De Preparación
The preparation of Levothyroxine Sodium Impurity 15 involves synthetic routes that are similar to those used for Levothyroxine Sodium itself. The synthesis typically involves multiple steps, including nitration, acetylation, esterification, coupling, hydrogenation, iodination, demethylation, and hydrolysis . These steps are carried out under controlled conditions to ensure the purity and yield of the desired compound. Industrial production methods focus on optimizing these steps to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Levothyroxine Sodium Impurity 15 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions are often used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various iodinated derivatives .
Aplicaciones Científicas De Investigación
Levothyroxine Sodium Impurity 15 is studied extensively in scientific research to understand its formation, stability, and impact on the efficacy and safety of Levothyroxine Sodium formulations. Its applications include:
Chemistry: Research on the synthesis and characterization of impurities helps in developing more efficient and safer pharmaceutical manufacturing processes.
Biology: Studies on the biological activity of impurities help in understanding their potential effects on the human body.
Medicine: Monitoring and controlling impurities in medications ensure their safety and efficacy for patients.
Industry: The pharmaceutical industry uses this knowledge to comply with regulatory standards and improve the quality of their products
Mecanismo De Acción
The mechanism of action of Levothyroxine Sodium Impurity 15 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is essential to study its interactions and potential effects to ensure that it does not interfere with the intended action of Levothyroxine Sodium. The molecular targets and pathways involved would likely be similar to those of Levothyroxine Sodium, which acts on thyroid hormone receptors to regulate metabolism and other physiological processes .
Comparación Con Compuestos Similares
Levothyroxine Sodium Impurity 15 can be compared with other impurities found in Levothyroxine Sodium formulations, such as:
Liothyronine Sodium: Another thyroid hormone used to treat hypothyroidism, known for its rapid onset and short duration of action.
N-methyl amide: A potential impurity characterized by its specific spectral data.
T4-amine O-methyl: Another impurity with distinct chemical properties.
This compound is unique in its specific formation and characteristics, which are influenced by the synthetic and storage conditions of Levothyroxine Sodium .
Propiedades
Fórmula molecular |
C11H12INO4 |
|---|---|
Peso molecular |
349.12 g/mol |
Nombre IUPAC |
2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C11H12INO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17) |
Clave InChI |
IVMIEKMLDYZRFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


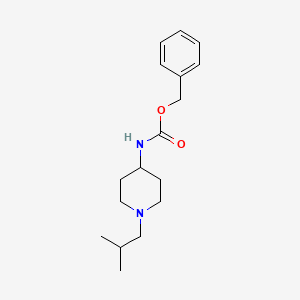
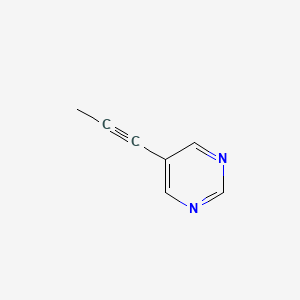
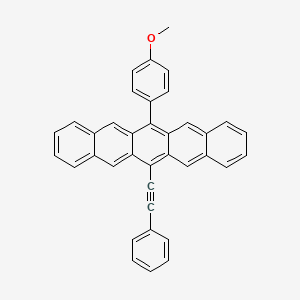
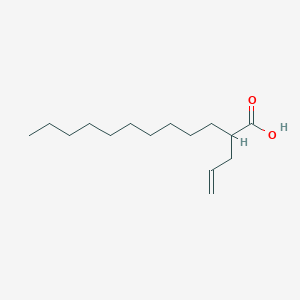

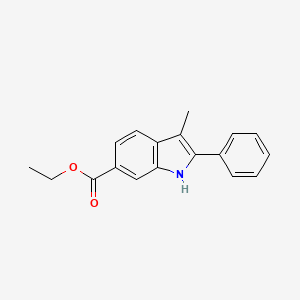


![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
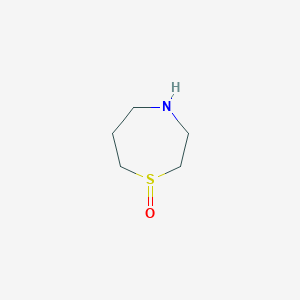
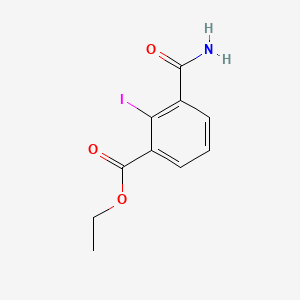
![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)
